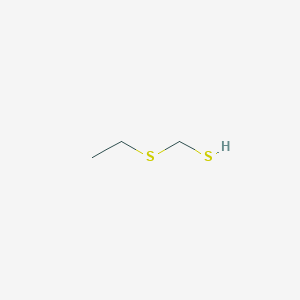

(Ethylsulfanyl)methanethiol

Description

Structure

3D Structure

Properties

Molecular Formula |

C3H8S2 |

|---|---|

Molecular Weight |

108.23 g/mol |

IUPAC Name |

ethylsulfanylmethanethiol |

InChI |

InChI=1S/C3H8S2/c1-2-5-3-4/h4H,2-3H2,1H3 |

InChI Key |

VRQFYSHDLYCPRC-UHFFFAOYSA-N |

SMILES |

CCSCS |

Canonical SMILES |

CCSCS |

Origin of Product |

United States |

Synthetic Methodologies for Ethylsulfanyl Methanethiol and Analogous Alkylthiomethanethiols

Direct Synthetic Routes to Thiol-Functionalized Thioethers

Direct methods offer an efficient approach to synthesizing (ethylsulfanyl)methanethiol and its analogs by forming the core thioether and thiol functionalities from carefully chosen precursors.

Nucleophilic Substitution Approaches Utilizing Thiolates

A cornerstone of thioether synthesis is the nucleophilic substitution reaction, where a thiolate anion acts as the nucleophile, displacing a leaving group on an electrophilic carbon center. thieme-connect.com This strategy is readily adaptable for the synthesis of this compound.

One plausible pathway involves the reaction of sodium ethanethiolate with a halomethyl methyl sulfide (B99878), such as chloromethyl methyl sulfide or bromomethyl methyl sulfide. The ethanethiolate, a potent nucleophile, would attack the electrophilic halomethyl carbon, displacing the halide ion to form the thioether linkage. A subsequent deprotection or further functionalization step would then be required to introduce the methanethiol (B179389) group.

A representative reaction is the synthesis of 2-ethylsulfanyl-2-phenylindane-1,3-dione, where a bromo-substituted indane-1,3-dione is treated with ethanethiol (B150549) in the presence of a base to yield the corresponding ethylsulfanyl derivative. ptfarm.pl While not a direct synthesis of the target compound, this illustrates the principle of forming an ethylsulfanyl group via nucleophilic substitution.

Table 1: Examples of Thioether Synthesis via Nucleophilic Substitution

| Electrophile | Nucleophile | Product | Yield (%) | Reference |

|---|---|---|---|---|

| 2-Bromo-2-phenylindane-1,3-dione | Ethanethiol | 2-Ethylsulfanyl-2-phenylindane-1,3-dione | ~50 | ptfarm.pl |

| Aryl Halides (Cl, Br) | Various Thiols | Heteroaryl Thioethers | Good | nih.gov |

Addition Reactions of Thiols to Unsaturated Systems Precursors

The hydrothiolation of carbon-carbon multiple bonds, commonly known as the thiol-ene or thiol-yne reaction, provides a highly efficient and atom-economical route to thioethers. thieme-connect.comwikipedia.org This reaction can proceed via either a radical or a Michael-addition mechanism, typically resulting in an anti-Markovnikov addition of the thiol across the double or triple bond. wikipedia.org

For the synthesis of this compound, one could envision the addition of ethanethiol to an unsaturated precursor like vinyl methyl sulfide. Under radical initiation (e.g., using light or a radical initiator), the ethanethiol would add across the double bond to form the desired product. acsgcipr.org The stereoselectivity and high yield of these "click chemistry" reactions make them particularly attractive. wikipedia.org

The scope of this reaction is broad, encompassing the addition of thiols to alkenes, alkynes, and other unsaturated systems. thieme-connect.commdpi.com For instance, the photochemical addition of thioacetic acid to (−)-sabinene demonstrates the anti-Markovnikov selectivity of radical thiol additions. mdpi.com

Dehydrative Thioetherification Strategies

Dehydrative thioetherification involves the direct coupling of an alcohol with a thiol to form a thioether, with the elimination of a water molecule. chemrevlett.comnih.govnih.gov This method is advantageous due to its high atom economy. chemrevlett.comnih.gov

The synthesis of this compound via this route could potentially involve the reaction of ethanethiol with hydroxymethyl methyl sulfide. This reaction is often catalyzed by transition metals such as gold, palladium, nickel, or zinc, which activate the alcohol for nucleophilic attack by the thiol. chemrevlett.com For example, gold(I) complexes have been shown to catalyze the direct thioetherification of allylic alcohols with thiols. nih.gov Metal-free conditions using strong acids like triflic acid or solid acid catalysts like Nafion have also been reported. nih.govdntb.gov.uaresearchgate.net

Table 2: Catalysts for Dehydrative Thioetherification

| Catalyst | Substrates | Conditions | Reference |

|---|---|---|---|

| Gold(I) complexes | Allylic alcohols, Thiols | Mild, regioselective (SN2') | nih.gov |

| Zinc Chloride (ZnCl2) | Benzylic alcohols, Thiols | Ambient temperature | chemrevlett.com |

| Nickel Nanoparticles | Alcohols, Thiols | Ambient conditions, MeCN solvent | chemrevlett.com |

Indirect Synthesis via Functional Group Interconversions

Indirect synthetic routes involve the creation of a precursor molecule that already contains the basic carbon-sulfur framework, followed by the modification of a functional group to generate the final thiol. solubilityofthings.comtgc.ac.inimperial.ac.uk

Reduction of Disulfide Precursors to Thiols

A common and reliable method for the synthesis of thiols is the reduction of a corresponding disulfide. acs.org For the preparation of this compound, a precursor such as ethyl (methyldisulfanyl)methyl disulfide could be synthesized and subsequently reduced.

A variety of reducing agents are effective for this transformation, including tris(2-carboxyethyl)phosphine (B1197953) (TCEP), which is known for its selective reduction of disulfides. acs.org Other methods include catalytic hydrogenation or the use of metal hydrides. The synthesis of polysulfides from elemental sulfur and their subsequent one-pot reduction to thiols also presents a viable, though more complex, pathway. rsc.org The oxidation of thiols to disulfides is a competing reaction, and conditions must be controlled to favor the reduced thiol product. organic-chemistry.org

Conversion of Other Sulfur-Containing Functionalities

Thioethers and thiols can also be generated from other sulfur-containing functional groups. For instance, thioesters can be reduced to thiols. mdpi.com A relevant analogous transformation is the conversion of dimethyl sulfoxide (B87167) (DMSO) into bis(methylsulfanyl)methane, which demonstrates the manipulation of sulfur oxidation states and the formation of thioacetal-like structures. researchgate.net While not a direct route to a thiol, it highlights the versatility of sulfur chemistry in creating C-S bonds. The oxidation of thioethers to sulfoxides or sulfones, followed by nucleophilic substitution with a thiol, represents a "click-declick" strategy that can also be adapted for the synthesis of complex sulfur-containing molecules. wiley.com

Catalytic Approaches in this compound Synthesis

The synthesis of this compound and its analogs, alkylthiomethanethiols, can be achieved through various catalytic methods. These approaches offer advantages in terms of efficiency, selectivity, and milder reaction conditions compared to non-catalytic routes. Catalytic strategies are broadly categorized into transition-metal-mediated formations and metal-free or organocatalytic systems.

Transition-Metal-Mediated Formations

Transition-metal catalysis plays a significant role in the formation of carbon-sulfur bonds, which is central to the synthesis of dithioacetals and related compounds. researchgate.netsioc-journal.cn While direct catalytic synthesis of this compound is not extensively documented, the principles can be inferred from the synthesis of analogous dithioethers and thioacetals. Transition metals like palladium, platinum, and rhodium have been employed in various C-S bond-forming reactions. researchgate.netthieme-connect.com For instance, platinum and palladium catalysts have been used in the cyclization of o-alkynylbenzaldehyde thioacetals. acs.org

Vicinal dithioethers are often synthesized through the metal-catalyzed addition of disulfides to alkenes. beilstein-journals.org Another approach involves the transition-metal-catalyzed carbonylation reactions to form heterocycles, demonstrating the versatility of these catalysts in C-S bond formation. sioc-journal.cn The development of catalysts for these transformations is an active area of research, with a focus on improving efficiency and expanding the substrate scope. nih.gov

Table 1: Examples of Transition-Metal-Catalyzed Synthesis of Dithioether Analogs

| Catalyst | Reactants | Product Type | Reference |

| PdI2 | o-Alkynylbenzaldehyde thioacetals | Functionalized indenes | acs.org |

| PtCl2 | o-Alkynylbenzaldehyde acetals and olefins | Functionalized indenes | acs.org |

| Zirconium and Titanium complexes | Alkenes | Polymers (from dithioether-based complexes) | beilstein-journals.org |

| Iridium complexes | --- | Used in asymmetric hydrogenation with chiral dithioether ligands | beilstein-journals.org |

Metal-Free and Organocatalytic Systems

In recent years, there has been a significant shift towards the development of metal-free and organocatalytic synthetic methods to avoid the cost and potential toxicity of transition metals. mdpi.comrsc.orgnih.govacs.orgscilit.com Organocatalysts, such as cyanuric chloride, have been shown to be effective in promoting the thioacetalization of aldehydes with a variety of thiols, affording good to excellent yields. tandfonline.com This method is notable for its operational simplicity and broad substrate applicability. tandfonline.com

Another metal-free approach involves the use of N-chlorosuccinimide (NCS) to mediate the C(sp3)–S bond cleavage of thioethers, leading to the formation of dithioacetals. mdpi.comscilit.com This strategy provides a complementary route to these important sulfur-containing compounds. mdpi.com Furthermore, HBr–DMSO systems have been utilized for the sulfenylation of ketene (B1206846) dithioacetals, highlighting a straightforward and efficient metal-free pathway. rsc.org Molecular iodine has also been employed to promote the vinyl C–H sulfenylation of ketene dithioacetals. nih.govacs.org

Proline and its derivatives are well-known organocatalysts for various asymmetric transformations, including aldol (B89426) reactions involving α-thioacetal aldehydes. princeton.edu These reactions demonstrate the potential of organocatalysis to control stereochemistry in the synthesis of complex molecules containing thioacetal moieties.

Table 2: Examples of Metal-Free and Organocatalytic Synthesis of Thioacetal Analogs

| Catalyst/Reagent | Reactant 1 | Reactant 2 | Product Type | Yield | Reference |

| Cyanuric chloride | Aromatic aldehydes | Thiols/Thiophenols | Thioacetals | Good to excellent | tandfonline.com |

| NCS | Arylmethyl thioethers | --- | Dithioacetals | Moderate to good | mdpi.comscilit.com |

| HBr–DMSO | Ketene dithioacetals | Aryl thiols | Sulfenylated ketene dithioacetals | Excellent | rsc.org |

| Molecular iodine | Ketene dithioacetals | Alkyl thiols | Alkylthiolated ketene dithioacetals | --- | acs.org |

| Proline | α-Thioacetal aldehydes | Aldehydes/Ketones | β-Hydroxy thioacetals | 70-95% | princeton.edu |

Stereochemical Control and Enantioselective Synthesis Pathways

The development of synthetic routes that allow for the control of stereochemistry is crucial, particularly in the synthesis of chiral molecules for applications in life sciences. nih.gov For dithioether thiols and their analogs, stereochemical control can be achieved through the use of chiral auxiliaries, chiral catalysts, or by designing diastereoselective reaction pathways.

Chiral Auxiliaries and Catalysts in Dithioether Thiol Formation

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct the stereochemical outcome of a reaction. thieme-connect.comwikipedia.org This strategy has been successfully applied to the synthesis of enantiomerically pure dithioacetals and oxathioacetals. tandfonline.com The auxiliary can be removed after the desired stereocenter has been established. wikipedia.org Various chiral auxiliaries derived from natural products like amino acids and carbohydrates have been developed for a wide range of asymmetric transformations. nih.gov For example, prolinal dithioacetals have been synthesized and used as catalysts in highly stereoselective Michael additions. nih.gov

In addition to chiral auxiliaries, chiral catalysts are employed to induce enantioselectivity. Organocatalysts, such as chiral thioureas and bifunctional ureas, have been used for the asymmetric conjugate addition of thiols to nitroalkenes, providing access to tertiary thiols with good enantioselectivity. nih.govehu.es Phosphine (B1218219) catalysts have also been shown to be effective in the asymmetric γ-addition of 5H-thiazol-4-ones to allenoates, yielding tertiary thioethers with high enantiomeric excess. rsc.org

Table 3: Chiral Auxiliaries and Catalysts in Asymmetric Synthesis of Thio-Compounds

| Approach | Catalyst/Auxiliary | Reaction Type | Product Type | Stereoselectivity | Reference |

| Chiral Auxiliary | Various | Thioacetalization | Enantiomerically pure dithioacetals | High | tandfonline.com |

| Chiral Catalyst | Prolinal dithioacetals | Michael addition | γ-Nitro ketones/aldehydes | High | nih.gov |

| Organocatalyst | Chiral thiourea (B124793) | Conjugate addition | Tertiary thiols | Good enantioselectivity | nih.gov |

| Organocatalyst | Bifunctional ureidopeptide | Michael addition | α,α-Disubstituted α-mercapto carboxylic acid derivatives | High diastereo- and enantioselectivity | ehu.es |

| Phosphine Catalyst | Chiral dipeptide phosphines | γ-Addition | Tertiary thioethers | Up to 92% ee | rsc.org |

Diastereoselective Synthetic Routes

Diastereoselective synthesis aims to produce a specific diastereomer of a product. numberanalytics.com This can be achieved by taking advantage of the steric and electronic properties of the substrates and reagents. For example, the Diels-Alder reaction of 1-alkylthio-3-silyloxybutadienes has been shown to be highly diastereoselective. nih.gov Similarly, Yb(OTf)3-catalyzed three-component reactions of aldehydes, amines, and 1,1-cyclopropanediesters produce pyrrolidines with high diastereoselectivity. organic-chemistry.org

In the context of dithioether thiol synthesis, controlling the diastereoselectivity of reactions involving precursors is a key strategy. For instance, proline-catalyzed aldol reactions of α-thioacetal aldehydes with other aldehydes or ketones can produce anti-aldol adducts with high diastereoselectivity. princeton.edu The stereocontrolled synthesis of complex natural products often relies on such diastereoselective transformations. cdnsciencepub.comuwindsor.ca

Table 4: Examples of Diastereoselective Reactions

| Reaction Type | Key Reagents | Product Feature | Diastereoselectivity | Reference |

| Diels-Alder | 1-Alkylthio-3-silyloxybutadienes | Cycloadducts | High | nih.gov |

| Three-component reaction | Aldehydes, amines, 1,1-cyclopropanediesters, Yb(OTf)3 | Pyrrolidines | High (favors cis) | organic-chemistry.org |

| Aldol Reaction | α-Thioacetal aldehydes, aldehydes/ketones, proline | anti-Aldol adducts | High | princeton.edu |

| [3+2] Cycloaddition | Bis(sulfoxide) auxiliary | Isoxazolidine | High | thieme-connect.com |

Chemical Reactivity and Transformation Mechanisms of Ethylsulfanyl Methanethiol

Reactions Involving the Thiol (-SH) Functional Group

The thiol group is the more reactive of the two sulfur functionalities in (Ethylsulfanyl)methanethiol, readily participating in oxidation, alkylation, acylation, and click chemistry reactions. Its acidic nature also allows for deprotonation to form a highly nucleophilic thiolate anion.

Oxidation Reactions to Disulfides and Higher Oxidation States

Thiols are susceptible to oxidation, and this compound is no exception. Mild oxidation leads to the formation of a disulfide, linking two molecules through a sulfur-sulfur bond. This reaction is common for thiols and can be initiated by various oxidizing agents, including oxygen and iodine. brewingforward.comlibretexts.org The oxidation of this compound yields bis(ethylsulfanylmethyl) disulfide.

Further oxidation of the disulfide or direct, more vigorous oxidation of the thiol can lead to higher oxidation states of sulfur, such as thiosulfinates and ultimately sulfonic acids. wikipedia.orgbyjus.com For instance, strong oxidizing agents like hydrogen peroxide or sodium hypochlorite (B82951) can convert thiols to sulfonic acids. byjus.com

Table 1: Oxidation Products of the Thiol Group in this compound

| Oxidizing Agent | Product | Oxidation State of Thiol Sulfur |

| Mild (e.g., I2, O2) | Bis(ethylsulfanylmethyl) disulfide | -1 (in disulfide) |

| Strong (e.g., H2O2, NaOCl) | (Ethylsulfanyl)methanesulfonic acid | +5 (in sulfonic acid) |

Alkylation and Acylation Reactions of the Thiol Moiety

The thiol group of this compound can act as a nucleophile, reacting with electrophiles such as alkyl halides and acyl chlorides in alkylation and acylation reactions, respectively. These reactions result in the formation of a new carbon-sulfur bond, converting the thiol into a thioether or a thioester.

Alkylation typically proceeds via an S_N2 mechanism, where the sulfur atom displaces a leaving group on an alkyl compound. wikipedia.org Similarly, acylation involves the nucleophilic attack of the thiol on the carbonyl carbon of an acyl halide or anhydride, leading to the formation of a thioester.

Thiol-Ene and Thiol-Yne Click Reactions

This compound is a candidate for participation in thiol-ene and thiol-yne "click" chemistry. These reactions involve the addition of a thiol across a double (ene) or triple (yne) bond. wikipedia.orgwikipedia.org The thiol-ene reaction, in particular, is known for its high efficiency, stereoselectivity, and rapid reaction rates, often proceeding via a radical-mediated or a Michael-type addition mechanism. wikipedia.orgrsc.orgresearchgate.net

In a radical-mediated process, a thiyl radical, which can be generated by light or a radical initiator, adds to an alkene in an anti-Markovnikov fashion. wikipedia.org The thiol-yne reaction follows a similar pathway, with the potential for a double addition of the thiol to the alkyne, yielding a dithioacetal. wikipedia.orgd-nb.info These reactions provide a powerful method for covalently linking this compound to polymers and other materials. rsc.orggoogle.com

Deprotonation and Reactivity of the Thiolate Anion

The thiol proton of this compound is weakly acidic and can be removed by a suitable base, such as sodium hydroxide (B78521) or an alkoxide, to form the corresponding thiolate anion. wikipedia.orgbyjus.comwikipedia.org Thiols are generally more acidic than their alcohol counterparts. wikipedia.org

The resulting (ethylsulfanyl)methanethiolate anion is a potent nucleophile. wikipedia.orgwikipedia.org Its increased nucleophilicity compared to the neutral thiol makes it highly reactive towards electrophiles. stackexchange.com This enhanced reactivity is central to many of the thiol group's transformations, including the alkylation and acylation reactions mentioned previously. The formation of the thiolate is often the first step in these synthetic procedures. wikipedia.org

Reactions Involving the Thioether (C-S-C) Linkage

The thioether linkage in this compound is generally less reactive than the thiol group. However, it can undergo oxidation to form sulfoxides and sulfones, which have significant applications in organic synthesis. jchemrev.comtaylorandfrancis.com

Oxidation to Sulfoxides and Sulfones

The sulfur atom of the thioether can be oxidized to a sulfoxide (B87167) and subsequently to a sulfone. wikipedia.org This transformation typically requires stronger oxidizing agents than those used for thiol-to-disulfide conversion. Common reagents for this purpose include hydrogen peroxide, peroxy acids (like m-CPBA), and sodium periodate. jchemrev.comorganic-chemistry.org

The reaction can often be controlled to selectively produce the sulfoxide or the sulfone by adjusting the stoichiometry of the oxidizing agent and the reaction conditions. organic-chemistry.org For example, using one equivalent of the oxidant often favors the formation of the sulfoxide, while an excess can lead to the sulfone. organic-chemistry.org Catalysts, such as scandium triflate or various metal carbides, can enhance the efficiency and selectivity of these oxidations. organic-chemistry.orgorganic-chemistry.org

Table 2: Oxidation Products of the Thioether Linkage in this compound

| Reagent (Typical Stoichiometry) | Product |

| H2O2 (1 equiv), Sc(OTf)3 | (Ethanesulfinyl)methanethiol |

| H2O2 (excess), Niobium Carbide | (Ethanesulfonyl)methanethiol |

| m-CPBA (1 equiv) | (Ethanesulfinyl)methanethiol |

| m-CPBA (excess) | (Ethanesulfonyl)methanethiol |

Formation of Sulfonium (B1226848) Salts

The thioether linkage in this compound provides a site for the formation of sulfonium salts. Thioethers are known to react with alkylating agents to yield sulfonium salts, where the sulfur atom becomes positively charged and bonded to three organic substituents. nih.govyoutube.com This reaction proceeds via a nucleophilic attack of the sulfur atom on the electrophilic carbon of the alkylating agent.

In the case of this compound, the ethylsulfanyl sulfur is expected to react with an alkyl halide (e.g., methyl iodide) to form an S-alkylated sulfonium salt. The general reaction is as follows:

CH₃CH₂SCH₂SH + R-X → [CH₃CH₂S(R)CH₂SH]⁺X⁻

Where R-X is an alkylating agent.

The synthesis of sulfonium salts can be achieved under various conditions, and a number of methods have been developed for their preparation. umn.eduthieme-connect.degoogle.com One common method involves the reaction of a sulfide (B99878) with an alkyl halide. youtube.com More advanced methods include the reaction of sulfides with hypervalent iodine reagents or via one-step processes using reagents like perfluoroalkanesulfonic anhydride. umn.edugoogle.com

Table 1: Illustrative Examples of Sulfonium Salt Formation from Sulfides

| Sulfide Reactant | Alkylating/Arylatings Agent | Product | Reference |

| Dialkyl sulfide | Diaryliodonium salt | S-Aryl dialkyl sulfonium salt | nih.gov |

| Thianthrene | Terminal alkyne | S-Alkynyl thianthrenium salt | nih.gov |

| Sulfide compound | Perfluoroalkanesulfonic anhydride | Sulfonium salt | google.com |

| Sulfide substrates | Hypervalent iodine benzyne (B1209423) precursors | Functionalized sulfonium salts | umn.edu |

Note: This table provides general examples of sulfonium salt formation and does not represent reactions of this compound itself.

C-S Bond Cleavage and Rearrangement Mechanisms

The carbon-sulfur bonds in this compound, both in the thioether and the thiol moieties, are susceptible to cleavage under specific reaction conditions. The cleavage of C-S bonds is a significant transformation in organic synthesis, allowing for the construction of new carbon-carbon and carbon-heteroatom bonds. researchgate.netrsc.org These reactions can be promoted by transition metals or occur under metal-free conditions using reagents like halogens, oxidants, acids, or bases. rsc.org

For this compound, the C-S bond of the thioether could be cleaved through various mechanisms, including reductive or oxidative pathways. Radical-based methods have also emerged as powerful tools for C-S bond formation and, by extension, can be involved in cleavage processes. nih.gov

Rearrangement reactions involving the migration of a functional group are also a possibility. While specific rearrangements for this compound are not documented, analogous organosulfur compounds can undergo rearrangements. wiley-vch.demsu.edulibretexts.org For example, the umn.eduCurrent time information in Chatham County, US.-Wittig rearrangement involves an alkyl shift from an oxygen to an adjacent carbon in an ether, and similar principles could potentially apply to thioethers under strongly basic conditions. msu.edu The Favorskii rearrangement, which involves a cyclopropanone (B1606653) intermediate formed from α-halogenated ketones, also showcases skeletal rearrangements that can be initiated by base. msu.edu Another relevant class of reactions is the Brook rearrangement, which involves the migration of a silyl (B83357) group from carbon to oxygen, driven by the formation of a strong Si-O bond; analogous migrations involving sulfur might be conceived. organic-chemistry.org

Table 2: General Methods for C-S Bond Cleavage

| Substrate Type | Reagent/Condition | Outcome | Reference |

| Thioethers | NCS (N-Chlorosuccinimide) | Aryl aldehydes | researchgate.net |

| Thioethers | NBS (N-Bromosuccinimide) | Alkyl bromides | researchgate.net |

| β-Alkylthio carbonyl compounds | Selectfluor | C-O bond formation | researchgate.net |

| Fluoroarenes | Silyl-containing reagents / Ni catalyst | C-Si bond formation | springernature.com |

| 4-Methyl-1-phenylquinolone & 3-methyl-2-(methylthio)benzothiazolium tosylate | LDA (Lithium diisopropylamide) | Intramolecular recyclization via C-S bond cleavage and formation | researchgate.net |

Note: This table illustrates general strategies for C-S bond cleavage in various organosulfur compounds.

Intermolecular and Intramolecular Reaction Pathways

Cyclization Reactions Leading to Sulfur Heterocycles

The bifunctional nature of this compound, possessing both a nucleophilic thiol group and a thioether that can be activated, makes it a potential precursor for the synthesis of sulfur-containing heterocycles through cyclization reactions. numberanalytics.com Cyclization can occur via either intramolecular or intermolecular pathways.

An intramolecular cyclization could potentially be initiated by deprotonating the thiol group to form a thiolate, which could then act as a nucleophile. If an appropriate electrophilic center is generated elsewhere in the molecule, ring closure could occur. Thiyl radicals, generated from thiols, are also known to initiate cyclization cascades with unsaturated substrates. mdpi.com

Intermolecular reactions could lead to larger ring systems or polymers. For example, reaction with a dielectrophile could lead to the formation of a macrocycle. The formation of a thionium (B1214772) ion from a dithioacetal, followed by cyclization, is a known method for preparing substituted 2-thiofurans, highlighting a potential pathway if this compound were to be elaborated into a suitable precursor. nih.govscielo.br Anionic cyclization reactions are also a well-established method for ring formation. harvard.edu

Coordination Chemistry with Metal Centers

Both the thioether and the thiol sulfur atoms in this compound possess lone pairs of electrons, making them potential ligands for metal centers in coordination compounds. libretexts.orgmsu.edu The ability of a molecule to bind to a metal ion is a fundamental aspect of coordination chemistry. libretexts.org Ligands can be classified by the number of donor atoms they contain; this compound could potentially act as a bidentate ligand, coordinating to a metal center through both sulfur atoms to form a chelate ring.

The coordination of sulfur-containing ligands to metals is a vast field of study. For instance, some isoxazole-containing methanethiol (B179389) derivatives have been shown to coordinate with palladium(II) and copper(I) ions. The coordination number and geometry of the resulting metal complex would depend on the nature of the metal ion and the reaction conditions. libretexts.orgmsu.edu

Mechanistic Elucidation of Key Transformations

Kinetic Studies of Reaction Rates

There are no specific kinetic studies available in the searched literature for reactions involving this compound. However, kinetic studies are crucial for understanding reaction mechanisms, including the identification of rate-determining steps and the influence of reaction parameters. For example, kinetic studies on the reaction of methane (B114726) sulfonamide with OH radicals have been used to determine its atmospheric lifetime and reaction mechanism. copernicus.org In the context of the reactions of this compound, kinetic studies could provide valuable insights into the relative reactivity of the thioether and thiol groups, the mechanism of sulfonium salt formation, and the pathways of C-S bond cleavage. Such studies often involve monitoring the concentration of reactants and products over time using techniques like gas chromatography (GC) or high-performance liquid chromatography (HPLC).

Isolation and Characterization of Reaction Intermediates

The study of reaction mechanisms for this compound, an acyclic thioacetal, involves the identification and characterization of transient species that are formed during its chemical transformations. The isolation of these intermediates is often challenging due to their inherent instability. However, by employing specialized techniques, it is possible to trap and analyze these species, providing crucial insights into the reaction pathways.

The primary reactive intermediate of thioacetals like this compound arises from the acidity of the proton on the carbon atom situated between the two sulfur atoms. This "umpolung" (inversion of polarity) reactivity is a cornerstone of thioacetal chemistry. numberanalytics.comwikipedia.org The carbon, which is typically electrophilic in the parent carbonyl compound, can be deprotonated to form a nucleophilic carbanion. numberanalytics.comwikipedia.org

In the case of this compound, treatment with a strong base, such as an organolithium reagent like n-butyllithium, would lead to the formation of a lithiated intermediate. This intermediate is a powerful nucleophile and represents a key step in many carbon-carbon bond-forming reactions involving thioacetals. numberanalytics.com

The isolation of this lithiated intermediate typically requires low-temperature conditions to prevent its subsequent reaction or decomposition. The characterization of such an intermediate would rely heavily on spectroscopic methods. For instance, Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool. The formation of the carbanion would be expected to cause a significant upfield shift in the ¹³C NMR signal for the lithiated carbon due to increased electron density. In the ¹H NMR spectrum, the disappearance of the methanethiol proton signal and a change in the chemical shift of the adjacent protons would be indicative of the intermediate's formation.

Furthermore, Infrared (IR) spectroscopy could provide evidence for the formation of the intermediate by showing the disappearance of the C-H stretching vibration of the acidic proton and the appearance of new vibrational modes associated with the carbanionic species.

Beyond carbanionic intermediates, the oxidation of the sulfur atoms in this compound can lead to other reactive species. Oxidation of thiols and thioethers can proceed through several stages, forming sulfoxides and then sulfones. chemistrysteps.com The initial oxidation of a thiol can form a sulfenic acid (RSOH), which can then be further oxidized to a sulfinic acid (RSO₂H) and a sulfonic acid (RSO₃H). nih.gov While these are products of oxidation, they can also be considered as intermediates in more extensive oxidation reactions. The characterization of these oxidized species would be carried out using standard spectroscopic techniques such as NMR, IR, and mass spectrometry.

The table below summarizes the potential reaction intermediates of this compound and the analytical techniques that would be employed for their characterization.

| Intermediate | Formation Reaction | Isolation Technique | Characterization Methods |

| Lithiated this compound | Deprotonation with a strong base (e.g., n-butyllithium) | Low-temperature trapping | ¹H NMR, ¹³C NMR, IR Spectroscopy |

| (Ethylsulfanyl)methylsulfoxide | Mild oxidation | Chromatographic separation | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |

| (Ethylsulfanyl)methylsulfone | Strong oxidation | Chromatographic separation | ¹H NMR, ¹³C NMR, IR Spectroscopy, Mass Spectrometry |

Detailed research findings on the specific isolation and characterization of intermediates for this compound are not extensively documented in publicly available literature. However, the principles derived from the study of analogous thioacetals and organosulfur compounds provide a robust framework for predicting and analyzing its reactive intermediates. numberanalytics.comwikipedia.orgnih.gov

Advanced Spectroscopic and Structural Elucidation Techniques for Ethylsulfanyl Methanethiol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for determining the precise structure of an organic molecule by probing the magnetic properties of atomic nuclei. For (Ethylsulfanyl)methanethiol (CH₃CH₂SCH₂SH), ¹H, ¹³C, and specialized NMR experiments can map out the complete atomic connectivity.

Proton (¹H) NMR and Carbon-13 (¹³C) NMR Spectral Analysis

The ¹H NMR spectrum provides information about the different types of protons in a molecule and their immediate chemical environment. The ¹³C NMR spectrum reveals the number of distinct carbon environments. Predicted spectral data for this compound in a standard solvent like deuterochloroform (CDCl₃) are detailed below.

Predicted ¹H NMR Spectral Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Coupling Constant (J, Hz) |

| -SH | ~1.8 | Triplet | 1H | ~8.0 |

| -S-CH₂ -SH | ~3.8 | Doublet | 2H | ~8.0 |

| -S-CH₂ -CH₃ | ~2.7 | Quartet | 2H | ~7.4 |

| -CH₃ | ~1.3 | Triplet | 3H | ~7.4 |

This interactive table outlines the predicted proton NMR signals. The thiol proton (-SH) is expected to appear as a triplet due to coupling with the adjacent methylene (B1212753) protons. The methylene group between the two sulfur atoms (-S-CH₂-SH) is shifted significantly downfield and appears as a doublet. The ethyl group protons present as a characteristic quartet and triplet.

Predicted ¹³C NMR Spectral Data for this compound

| Carbon Atom | Chemical Shift (δ, ppm) |

| -S-C H₂-SH | ~35 |

| -S-C H₂-CH₃ | ~28 |

| -C H₃ | ~15 |

This interactive table shows the three distinct carbon signals predicted for the molecule. The carbon atom flanked by two sulfur atoms is the most deshielded of the sp³ carbons, while the methyl carbon is the most shielded.

Two-Dimensional NMR Techniques for Connectivity Assignments

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra by showing correlations between nuclei.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would be used to establish proton-proton coupling networks. For this compound, the following key cross-peaks would be expected:

A correlation between the thiol proton signal (~1.8 ppm) and the methylene signal at ~3.8 ppm (-S-CH₂-SH).

A strong correlation between the quartet at ~2.7 ppm (-S-CH₂-CH₃) and the triplet at ~1.3 ppm (-CH₃), confirming the ethyl group connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons with their directly attached carbons. The expected HSQC cross-peaks would be:

A correlation between the proton signal at ~3.8 ppm and the carbon signal at ~35 ppm.

A correlation between the proton signal at ~2.7 ppm and the carbon signal at ~28 ppm.

A correlation between the proton signal at ~1.3 ppm and the carbon signal at ~15 ppm.

These 2D experiments would provide unambiguous confirmation of the molecule's framework.

Sulfur-33 (³³S) NMR Spectroscopic Applications

Sulfur-33 (³³S) NMR is a specialized technique that is not commonly used due to several challenges, including the low natural abundance (0.76%) and the quadrupolar nature of the ³³S nucleus (spin I = 3/2), which leads to very broad signals.

For a molecule like this compound, which contains two distinct sulfur environments (a thiol and a thioether), ³³S NMR could, in theory, be a powerful tool. It would be expected to show two separate, broad resonances corresponding to the two different sulfur atoms. The chemical shifts would provide insight into the electronic environment of each sulfur nucleus. However, the significant line broadening and low sensitivity would make acquiring such a spectrum extremely challenging and time-consuming, likely requiring specialized instrumentation and techniques.

Mass Spectrometry (MS) and Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns.

High-Resolution Mass Spectrometry for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass of a molecule, allowing for the determination of its elemental composition. For this compound, the molecular formula is C₃H₈S₂.

Calculated Exact Mass for this compound

| Molecular Formula | Ion | Calculated m/z |

| C₃H₈S₂ | [M+H]⁺ | 109.0143 |

| C₃H₈S₂ | [M]⁺˙ | 108.0067 |

This interactive table shows the theoretical exact mass for the protonated molecule and the molecular ion. An experimental HRMS measurement matching these values to within a few parts per million would confirm the molecular formula.

Tandem Mass Spectrometry (MS/MS) for Structural Delineation

Tandem Mass Spectrometry (MS/MS) involves isolating the molecular ion (or a primary fragment) and subjecting it to further fragmentation. The resulting pattern of daughter ions provides detailed structural information. The fragmentation of this compound is expected to be dominated by cleavage of the carbon-sulfur bonds, which are the weakest bonds in the molecule.

A plausible fragmentation pathway for the molecular ion [CH₃CH₂SCH₂SH]⁺˙ would involve:

Alpha-cleavage adjacent to the sulfur atoms, which is a characteristic fragmentation for thioethers.

Loss of small, stable neutral molecules or radicals.

Proposed Key Fragment Ions in MS/MS of this compound

| Proposed Fragment (m/z) | Proposed Structure/Loss |

| 79 | [M - C₂H₅]⁺ (Loss of ethyl radical) |

| 61 | [M - CH₂SH]⁺ (Loss of thiomethyl radical) |

| 47 | [CH₂SH]⁺ (Thiomethyl cation) |

| 29 | [C₂H₅]⁺ (Ethyl cation) |

This interactive table details the major fragments expected from the MS/MS analysis. The relative abundance of these fragments would help to piece together the molecular structure, confirming the presence of the ethyl group and the thio-acetal linkage.

Vibrational Spectroscopy: Infrared (IR) and Raman Studies

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, serves as a powerful tool for probing the functional groups and conformational isomers of molecules like this compound.

Characteristic Absorption Frequencies of Thiol and Thioether Groups

The infrared spectrum of this compound is expected to exhibit distinct absorption bands characteristic of its constituent functional groups. The thiol group (S-H) typically shows a weak and sharp stretching vibration in the region of 2550-2600 cm⁻¹. msu.edu For instance, in various thiol compounds, the S-H stretching band appears near 2558 cm⁻¹. mdpi.com A shift to lower wavenumbers in the solid state can indicate hydrogen bonding interactions. mdpi.com

The thioether group (C-S) stretching vibrations are generally weaker and appear in the fingerprint region of the IR spectrum, typically between 600 and 800 cm⁻¹. The exact position can be influenced by the surrounding molecular structure. The presence of methylene (CH₂) groups will also give rise to characteristic stretching and bending vibrations.

Raman spectroscopy provides complementary information. The C-S-H bending mode of thiols is observable in Raman spectra and is sensitive to isotopic substitution. rsc.org For example, this mode shifts from approximately 850 cm⁻¹ to 620 cm⁻¹ upon deuteration of the thiol proton. rsc.org Raman spectra of thioethers have also been studied, with specific stretching vibrations of disulfide bonds, a related sulfur linkage, appearing around 438/488 cm⁻¹. researchgate.net

Table 1: Expected Characteristic Vibrational Frequencies for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique |

| Thiol (S-H) | Stretching | 2550 - 2600 msu.edu | IR |

| Thiol (C-S-H) | Bending | ~850 rsc.org | Raman |

| Thioether (C-S) | Stretching | 600 - 800 | IR |

| Methylene (CH₂) | Stretching | 2850 - 2960 | IR |

| Methylene (CH₂) | Scissoring | ~1465 mdpi.com | IR |

Conformational Analysis via Vibrational Signatures

The flexibility of the ethyl and methyl groups attached to the sulfur atoms allows for the existence of multiple rotational isomers, or conformers, for this compound. Vibrational spectroscopy is a key technique for studying these conformers. Different conformers will have slightly different vibrational frequencies due to changes in the local symmetry and interactions between different parts of the molecule. aip.orgacs.org By examining the spectra at different temperatures or in different phases (gas, liquid, solid), it is possible to identify the vibrational bands associated with each conformer and, in some cases, to determine their relative energies. cdnsciencepub.comscispace.com For example, studies on simple ethers and thioethers in solid neon matrices have revealed the presence of several rotational isomers and their interconversions. aip.org

X-ray Absorption Spectroscopy (XAS) for Sulfur Electronic Structure

X-ray Absorption Spectroscopy (XAS) is a powerful element-specific technique that provides detailed information about the electronic structure and local coordination environment of the sulfur atoms in this compound. icm.edu.placs.orgnih.gov By tuning the X-ray energy to the sulfur K-edge (around 2472 eV), one can probe the unoccupied electronic states and the local atomic structure around the sulfur atoms. umich.edu

Near-Edge X-ray Absorption Fine Structure (NEXAFS) Analysis

The Near-Edge X-ray Absorption Fine Structure (NEXAFS) region of the XAS spectrum is particularly sensitive to the chemical state and bonding environment of the absorbing atom. nih.govaip.orgosti.gov For this compound, the S 1s NEXAFS spectrum would show distinct features for the thiol and thioether sulfur atoms. The energies and intensities of the pre-edge features are related to transitions from the S 1s core level to unoccupied molecular orbitals with significant sulfur 3p character. nih.govacs.org

Studies on simple thiols and thioethers have shown that their NEXAFS spectra can be used for speciation and quantification. nih.govaip.orgosti.govaip.org The combination of experimental data with theoretical calculations, such as ab initio Hartree-Fock methods, allows for the precise assignment of spectroscopic features. nih.govaip.org This approach can distinguish between different sulfur functional groups and provide insights into their electronic structure. icm.edu.plpnas.orgnih.gov

Extended X-ray Absorption Fine Structure (EXAFS) for Local Coordination

The Extended X-ray Absorption Fine Structure (EXAFS) region, which extends several hundred eV above the absorption edge, provides information about the local atomic coordination of the sulfur atoms. The oscillations in the EXAFS spectrum are due to the scattering of the outgoing photoelectron by neighboring atoms. Analysis of the EXAFS data can yield precise information on the bond distances, coordination numbers, and types of neighboring atoms for both the thiol and thioether sulfur atoms in this compound. acs.orgnorthwestern.eduosti.gov

For instance, EXAFS analysis can determine the S-C and S-H bond lengths in the thiol group and the two S-C bond lengths in the thioether group. This information is crucial for building a complete three-dimensional model of the molecule. acs.org

Chromatographic Separations and Coupled Techniques

Gas chromatography (GC) is the primary technique for the separation and analysis of volatile sulfur compounds like this compound. koreascience.kroup.comjst.go.jp Given the complexity of samples in which such compounds might be found, advanced chromatographic techniques are often necessary. acs.orgnih.govacs.org

Multidimensional gas chromatography (MDGC), including comprehensive two-dimensional GC (GC×GC), offers significantly enhanced separation power compared to conventional single-column GC. acs.orgnih.govacs.org This is particularly beneficial for resolving co-eluting compounds in complex matrices. acs.org

For detection, sulfur-specific detectors such as the sulfur chemiluminescence detector (SCD) or a pulsed flame photometric detector (PFPD) provide high sensitivity and selectivity for sulfur-containing compounds. nih.govnih.gov Coupling GC with mass spectrometry (GC-MS) allows for the definitive identification of separated components based on their mass spectra. nih.govcopernicus.org The use of headspace solid-phase microextraction (HS-SPME) can be employed for the extraction and preconcentration of volatile sulfur compounds from various sample matrices prior to GC analysis. nih.govnih.gov

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Volatile Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a cornerstone technique for the analysis of volatile compounds like this compound. This method provides excellent separation of individual components from a complex mixture, followed by their definitive identification based on their mass-to-charge ratio and fragmentation patterns.

In the context of volatile analysis, samples containing this compound are often prepared using headspace (HS) extraction, particularly solid-phase microextraction (SPME). nih.govnih.gov This pre-concentration step is crucial for detecting trace levels of VSCs. For instance, a method developed for the simultaneous determination of nine VSCs, including methanethiol (B179389), utilized an SPME fiber coated with Carboxen-polydimethylsiloxane, which was found to be effective for their concurrent detection. nih.gov

Research on complex food aromas, such as those from durian fruit, has successfully identified a range of VSCs, including compounds structurally related to this compound, like 1-(ethylsulfanyl)ethanethiol and 1-(methylsulfanyl)ethanethiol. nih.gov These studies often employ high-resolution GC coupled with mass spectrometry and sometimes olfactometry (GC-O) to correlate chemical identity with specific odors. nih.govresearchgate.net To enhance selectivity for sulfur compounds, a sulfur chemiluminescence detector (SCD) can be used in conjunction with or in place of a standard mass spectrometer. nih.govacs.org Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater separation power for exceedingly complex samples, enabling the detection of low-concentration analytes that would otherwise be co-eluted and masked in one-dimensional GC. acs.org

The purity of this compound itself can be assessed by GC-MS, where the presence of other volatile sulfur compounds or contaminants would be revealed as separate peaks in the chromatogram. The relative area of the main peak corresponding to this compound versus the areas of any impurity peaks provides a measure of its purity.

Table 1: Example GC-MS Parameters for Volatile Sulfur Compound Analysis This table presents typical parameters used in research for analyzing volatile sulfur compounds, including thiols related to this compound.

| Parameter | Description | Source |

|---|---|---|

| Extraction Method | Headspace Solid-Phase Microextraction (HS-SPME) | nih.govnih.gov |

| SPME Fiber | Carboxen/Polydimethylsiloxane (PDMS) | nih.gov |

| GC Column | Capillary columns such as DB-WAX or equivalent | nih.gov |

| Oven Program | Initial temperature of 35-40°C, followed by a ramp of ~40°C/min to a final temperature of 180-250°C | wur.nl |

| Detector | Mass Spectrometry (MS), Sulfur Chemiluminescence Detector (SCD), Flame Photometric Detector (FPD) | nih.govresearchgate.netacs.orgwur.nl |

| Identification | Comparison of mass spectra with libraries (e.g., NIST) and retention indices of authentic standards | nih.gov |

Liquid Chromatography Techniques for Complex Mixture Analysis

While GC-MS is the predominant technique for volatile thiols, liquid chromatography (LC) offers a viable alternative, especially for analyzing complex liquid matrices or when dealing with less volatile or thermally unstable derivatives. High-performance liquid chromatography (HPLC) and ultra-performance liquid chromatography (UPLC), typically coupled with tandem mass spectrometry (MS/MS), provide high sensitivity and specificity. nih.govresearchgate.net

Direct analysis of short-chain thiols like this compound by LC can be challenging due to their poor retention on conventional reversed-phase columns and lack of a strong chromophore for UV detection. Therefore, derivatization is a common strategy to enhance their chromatographic retention and detectability. researchgate.netnih.govnih.gov

One successful approach involves derivatizing thiols with reagents like 4,4'-dithiodipyridine (DTDP) or 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB). researchgate.net This reaction occurs rapidly at an appropriate pH and produces stable derivatives that can be enriched using solid-phase extraction (SPE) before analysis by HPLC-MS/MS. researchgate.netnih.gov Another method uses o-phthaldialdehyde (OPA) to form a highly fluorescent derivative, enabling sensitive detection. nih.gov

For example, a method was developed for the determination of methanethiol and ethanethiol (B150549) in parenteral nutrition solutions, where the thiols were derivatized with DTNB, separated by reversed-phase HPLC, and monitored with a spectrophotometric detector. nih.gov Similarly, UPLC-MS/MS has been used to identify precursors of volatile sulfur compounds in complex samples like rapeseed oil. nih.gov The mechanism by which certain biocides trap methanethiol has also been studied effectively using UPLC-MS. nih.gov These methodologies are directly applicable to the analysis of this compound in similar complex mixtures.

Table 2: Example LC-MS Parameters for Thiol Analysis Following Derivatization This table outlines typical parameters for analyzing thiols in liquid matrices using LC-based techniques, which are applicable to this compound.

| Parameter | Description | Source |

|---|---|---|

| Derivatizing Agent | 4,4'-dithiodipyridine (DTDP), 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB), o-phthaldialdehyde (OPA) | researchgate.netnih.govnih.gov |

| Sample Preparation | Solid-Phase Extraction (SPE) for enrichment of derivatives | researchgate.netnih.gov |

| LC System | HPLC or Ultra-Performance Liquid Chromatography (UPLC) | nih.govnih.gov |

| Column | Reversed-Phase (e.g., C18) | nih.govnih.gov |

| Mobile Phase | Gradient elution with a mixture of an aqueous buffer (e.g., phosphate (B84403) or formate) and an organic solvent (e.g., methanol (B129727) or acetonitrile) | nih.gov |

| Detector | Tandem Mass Spectrometry (MS/MS), UV-Vis Spectrophotometer, or Fluorescence Detector | researchgate.netnih.govnih.govnih.gov |

Theoretical and Computational Investigations of Ethylsulfanyl Methanethiol

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. uwosh.edu These methods, ranging from Density Functional Theory (DFT) to high-accuracy ab initio techniques, allow for the detailed characterization of molecular systems.

Density Functional Theory (DFT) for Geometry Optimization and Energetics

Density Functional Theory (DFT) has become a primary tool in computational chemistry for its favorable balance of accuracy and computational cost, making it suitable for geometry optimization and the calculation of molecular energetics. arxiv.org In a DFT calculation, the geometry of a molecule is adjusted iteratively until a stationary point on the potential energy surface, corresponding to a minimum energy structure, is located. gaussian.comfaccts.de

For organosulfur compounds like (Ethylsulfanyl)methanethiol, various functionals and basis sets are employed to accurately model their behavior. Functionals such as B3LYP and M06-2X are often used, combined with Pople-style (e.g., 6-31G(d)) or Dunning-style (e.g., cc-pVTZ) basis sets. nih.govnih.gov The inclusion of polarization and diffuse functions is important for accurately describing the electron distribution around sulfur atoms.

The optimization process yields key energetic and structural data. While specific, comprehensive DFT studies on this compound are not widely published, the methodology is well-established. For instance, studies on related thiols and sulfides use DFT to calculate enthalpies of formation and bond dissociation energies. researchgate.net A typical output would provide optimized bond lengths, bond angles, and dihedral angles.

Table 1: Commonly Used DFT Functionals for Organosulfur Compound Analysis

| Functional | Type | Key Features |

| B3LYP | Hybrid GGA | A widely used functional known for its good performance across a range of chemical systems. |

| M06-2X | Hybrid Meta-GGA | Offers improved accuracy for non-covalent interactions, which can be important for conformational analysis. nih.gov |

| PBE0 | Hybrid GGA | A parameter-free hybrid functional often used for solid-state and molecular calculations. |

| ωB97X-D | Range-Separated Hybrid | Includes empirical dispersion corrections, crucial for accurately modeling van der Waals forces. |

Ab Initio Methods for High-Accuracy Electronic Structure Determination

Ab initio (Latin for "from the beginning") methods are a class of quantum chemistry calculations that rely on first principles without using experimental data or empirical parameters. nih.gov These methods, such as Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, offer higher accuracy than DFT for electronic structure determination, albeit at a significantly greater computational expense. arxiv.org

The "gold standard" for single-reference systems is often considered to be Coupled Cluster with single, double, and perturbative triple excitations, denoted as CCSD(T). arxiv.org Such high-level calculations are crucial for obtaining benchmark energetic data, including reaction energies and activation barriers. For example, the CBS-QB3 composite method, an ab initio-based approach, has been used to predict thermochemical data for the decomposition of related sulfur compounds with high accuracy. researchgate.net Applying these methods to this compound would provide a definitive picture of its electronic ground state and the energies of its various conformers.

Table 2: Comparison of Ab Initio Methodologies

| Method | Acronym | Typical Accuracy | Computational Scaling (N = number of basis functions) |

| Hartree-Fock | HF | Qualitative | O(N⁴) |

| Møller-Plesset Perturbation Theory (2nd order) | MP2 | Good for correlation energy | O(N⁵) |

| Coupled Cluster (Singles, Doubles) | CCSD | High | O(N⁶) |

| Coupled Cluster (Singles, Doubles, perturbative Triples) | CCSD(T) | Very High ("Gold Standard") | O(N⁷) |

Molecular Orbital Analysis and Frontier Orbital Theory

Molecular Orbital (MO) theory describes the electronic structure of molecules in terms of orbitals that extend over the entire molecule. libretexts.org Of particular importance are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), collectively known as the frontier orbitals. nih.gov

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of a molecule; a larger gap implies higher stability. nih.govpressbooks.pub

For this compound, the HOMO is expected to have significant contributions from the non-bonding lone pair electrons on the sulfur atoms. The LUMO is likely to be an anti-bonding σ* orbital associated with the C-S bonds. Analysis of these orbitals helps predict sites of electrophilic or nucleophilic attack and potential reaction pathways. For instance, FMO analysis of methanethiol (B179389) clusters has shown that the HOMO-LUMO gap is a key indicator of the thermodynamic stability of different conformers. nih.gov

Conformational Analysis and Potential Energy Surfaces

Conformational analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. ic.ac.uk For a flexible molecule like this compound, which has two C-S single bonds, this analysis is key to understanding its structure and properties.

Torsional Scans and Energy Minimization Studies

To explore the conformational landscape, theoretical chemists perform torsional or potential energy surface (PES) scans. nih.gov This involves systematically rotating one or more dihedral angles (in this case, the S-C-S-C angles) and calculating the molecule's energy at each step. The resulting data generates a potential energy curve or surface that maps out the energy changes associated with bond rotation.

Following the identification of low-energy regions on the PES, energy minimization calculations are performed to locate the exact structures of the stable conformers (local minima) and the transition states that connect them. kallipos.gr Studies on analogous molecules with X-C-Y-C moieties (where X and Y can be O or S) show that the relative energies of conformers are influenced by a combination of steric hindrance and stereoelectronic effects, such as hyperconjugation. mdpi.com

Identification of Stable Isomers and Transition States

The torsional scans and energy minimizations reveal the most stable conformations of this compound. Due to the two rotational C-S bonds, several conformers are possible, often described by the relative orientation of the terminal methyl groups. The key conformers are typically labeled based on the dihedral angles, such as anti (or trans, ~180°) and gauche (~60°).

For 2,4-dithiapentane, one would expect to find several stable conformers, such as anti-anti (AA), anti-gauche (AG), and gauche-gauche (GG). Theoretical studies on similar molecules indicate that gauche conformations can be stabilized by favorable orbital interactions, despite potential steric repulsion. mdpi.com The calculations also identify the transition state structures, which represent the energy maxima along the lowest-energy path between two stable conformers. The energy difference between a stable conformer and a transition state is the rotational energy barrier, which determines the rate of interconversion between conformers at a given temperature.

Table 3: Hypothetical Conformers and Relative Energies for this compound This table is illustrative, based on principles of conformational analysis for similar molecules.

| Conformer | Dihedral Angle 1 (C-S-C-S) | Dihedral Angle 2 (S-C-S-C) | Predicted Relative Energy (kcal/mol) |

| Anti-Anti (AA) | ~180° | ~180° | 0.0 (Global Minimum) |

| Anti-Gauche (AG) | ~180° | ~60° | +0.5 - 1.5 |

| Gauche-Gauche (GG) | ~60° | ~60° | +1.0 - 3.0 |

Intermolecular Interactions and Aggregation Behavior

The aggregation of this compound in the condensed phase is governed by a network of weak noncovalent interactions. The presence of both a thiol (-SH) and a thioether (C-S-C) group allows for a diverse range of intermolecular forces that dictate its physical properties.

The thiol group in this compound can participate in hydrogen bonding, acting primarily as a hydrogen bond donor. Sulfur-centered hydrogen bonds (S-H···X, where X is an acceptor atom like O, N, or S) are generally weaker than their ubiquitous O-H···X counterparts, a fact attributed to the lower electronegativity of sulfur compared to oxygen and the smaller partial positive charge on the thiol hydrogen.

Computational studies on simple thiols like methanethiol and 2-phenylethanethiol (B1584568) provide quantitative insights into the nature of these interactions. nih.govresearchgate.net For instance, ab initio calculations on methanethiol clusters show that S-H···S interactions are a predominant feature in stabilizing dimer and trimer conformers. nih.gov The interaction energy for a methanethiol dimer has been calculated to be approximately -4.54 kJ mol⁻¹ at the B3LYP/cc-pVDZ level of theory, highlighting the significance of this force. nih.gov In complexes with stronger acceptors like diethyl ether, the thiol group forms a distinct S-H···O hydrogen bond, characterized by a notable red-shift and intensity enhancement of the S-H stretching frequency in the infrared spectrum, a classic hallmark of hydrogen bonding. researchgate.net Theoretical studies on thiol-water complexes confirm that while aliphatic thiols do form hydrogen bonds, aromatic thiols tend to form stronger ones. chemrxiv.org

In this compound, the thiol group is expected to form similar S-H···S hydrogen bonds, leading to dimerization or larger aggregation. The thioether sulfur atom of a neighboring molecule can also act as a hydrogen bond acceptor, resulting in S-H···S(thioether) interactions.

| Donor | Acceptor | Model Complex | Calculated Interaction Energy (kJ/mol) | Computational Method | Reference |

| Methanethiol (S-H) | Methanethiol (S) | (CH₃SH)₂ | -4.54 | B3LYP/cc-pVDZ | nih.gov |

| 2-Phenylethanethiol (S-H) | Diethyl Ether (O) | C₈H₁₀S · (C₂H₅)₂O | Not explicitly stated, but IR shift confirms H-bond | ab initio | researchgate.net |

| Methanethiol (S-H) | Benzene (π-system) | CH₃SH · C₆H₆ | -11.05 (approx. 2.64 kcal/mol) | Molecular Orbital Calculations | researchgate.net |

This interactive table presents calculated interaction energies for hydrogen-bonded complexes involving thiol groups, serving as models for the interactions of this compound.

Beyond hydrogen bonding, direct sulfur-sulfur noncovalent interactions play a critical role in the molecular assembly of sulfur-containing compounds. nih.gov A key concept in understanding these forces is the "σ-hole". rsc.orgnih.gov A σ-hole is a region of positive electrostatic potential located on a sulfur atom, directly opposite to a covalent bond (e.g., along the extension of the C-S bond). rsc.org This positively charged region can interact favorably with a region of negative electrostatic potential on another molecule, such as the lone pair electrons of another sulfur atom. acs.org

Quantum chemical calculations on methanethiol dimers have provided a detailed picture of these interactions. acs.orgresearchgate.net While configurations involving hydrogen bonds are stable, the strongest interaction in a methanethiol dimer, with an energy of -2.20 kcal/mol (-9.20 kJ/mol) at the CCSD(T)/CBS level, is found in a geometry that maximizes the σ-hole interaction. acs.orgresearchgate.net In this arrangement, the positive σ-hole on the sulfur of one molecule points directly towards the negative region of the sulfur atom on the second molecule. researchgate.net Symmetry-Adapted Perturbation Theory (SAPT) analysis reveals that these interactions are primarily driven by electrostatic and dispersion forces. acs.org

Given that this compound possesses two sulfur atoms—one thiol and one thioether—it can engage in a complex array of these σ-hole interactions. This allows for the formation of extended supramolecular networks, significantly influencing its crystal packing and bulk properties. The interaction can occur between two thiol sulfurs, two thioether sulfurs, or a thiol and a thioether sulfur from adjacent molecules.

| Interacting Atoms | Model System | Interaction Energy (kcal/mol) | Nature of Interaction | Computational Method | Reference |

| S···S | Methanethiol Dimer | -2.20 | σ-hole interaction | CCSD(T)/CBS | acs.orgresearchgate.net |

| S···S | Methanethiol Dimer | -1.80 | Parallel orientation of C-S-H planes | CCSD(T)/CBS | acs.orgresearchgate.net |

This interactive table summarizes the calculated interaction energies for different configurations of the methanethiol dimer, highlighting the strength of sulfur-sulfur σ-hole interactions.

Hydrogen Bonding Involving the Thiol Group

Reaction Mechanism Simulations and Prediction of Reactivity

Computational chemistry provides powerful tools to predict the chemical reactivity of molecules and to elucidate the detailed mechanisms of their reactions, including the identification of transition states and the calculation of energy barriers. rsc.orgbeilstein-journals.org

The reactivity of this compound is dictated by its two distinct sulfur-containing functional groups. Thiol Group Reactivity: The thiol group (-SH) can act as a potent nucleophile, especially in its deprotonated thiolate form (-S⁻). Computational studies on the addition of methanethiol to Michael acceptors serve as an excellent model for this reactivity. nih.gov Density Functional Theory (DFT) calculations using the M06-2X functional have been employed to predict the thermodynamics and kinetics of such reactions. For example, the reaction of methanethiol with N-methylmaleimide is predicted to be highly exothermic, with a reaction energy (ΔE) of approximately -29 kcal/mol. nih.gov Simulations can map out the entire reaction coordinate, including the formation of intermediates and the energy of the transition state (ΔG‡), which determines the reaction rate. Such studies predict that the thiolate anion is the primary reactive species in aqueous media at physiological pH. nih.gov

Thermal Decomposition: The unimolecular decomposition of thiols at high temperatures has also been investigated computationally. Studies on ethanethiol (B150549), a close analog, show that decomposition can proceed through several pathways, including C-S bond cleavage to form ethyl and SH radicals, C-C bond cleavage, or intramolecular elimination to produce ethene and hydrogen sulfide (B99878). nih.gov Computational fluid dynamics (CFD) simulations often rely on such detailed mechanisms to model combustion processes accurately. chalmers.se For this compound, similar pathways involving the cleavage of its C-S or C-C bonds would be expected, with the specific energy barriers and product distributions being predictable through high-level quantum chemical calculations.

| Reaction Type | Model Reaction | Calculated Energy (kcal/mol) | Computational Method | Finding | Reference |

| Michael Addition | CH₃SH + N-methylmaleimide | ΔE ≈ -29 | M06-2X/6-311+G(d,p) | Highly exothermic reaction | nih.gov |

| Thiolate Addition | CH₃S⁻ + N-Methylpropynamide | ΔG‡(w) = 25 | M06-2X/6-311+G(d,p) | High activation barrier in water | nih.gov |

| Bond Cleavage | C₂H₅-SH → C₂H₅• + •SH | ΔH ≈ 73.6 | Experimental/Theoretical | C-S bond is the weakest | nih.gov |

| Elimination | C₂H₅SH → H₂C=CH₂ + H₂S | - | - | Identified as a key decomposition pathway | nih.gov |

This interactive table displays calculated energetic data for reactions of model thiol compounds, providing insight into the expected reactivity of this compound.

First-principles or ab initio calculations allow for the prediction of various spectroscopic properties of molecules with a high degree of accuracy, aiding in their identification and structural characterization. psi-k.net Methods like DFT are routinely used to calculate vibrational spectra (Infrared and Raman), while Time-Dependent DFT (TD-DFT) is used for electronic spectra (UV-Visible). chemrxiv.orgscience.gov

Vibrational Spectra (IR, Raman): For this compound, DFT calculations would predict the frequencies and intensities of its fundamental vibrational modes. Key characteristic peaks that would be predicted include:

S-H Stretch: A relatively weak band expected in the 2550-2600 cm⁻¹ region.

C-S Stretch: Multiple bands of weak to medium intensity expected in the 600-800 cm⁻¹ region, corresponding to the thiol and thioether C-S bonds.

CH₂, CH₃ Bending and Stretching: A series of bands in the 1370-1470 cm⁻¹ (bending) and 2850-3000 cm⁻¹ (stretching) regions.

Electronic Spectra (UV-Vis): The electronic absorption spectrum of this compound can be predicted using TD-DFT. rsc.org As a saturated thioether and thiol, it is expected to have its primary electronic transitions in the deep UV region, corresponding to n → σ* and σ → σ* excitations associated with the sulfur lone pairs and the C-S and S-H bonds. Computational studies on functionalized oligothiophenes demonstrate the power of TD-DFT and other methods like RI-CC2 in predicting absorption and fluorescence energies, even accounting for subtle effects of substituent positions. rsc.org Machine learning approaches, using electronic descriptors from low-cost DFT calculations, are also emerging as a powerful tool for the high-throughput prediction of spectroscopic properties. nih.gov

Research Applications and Emerging Areas of Ethylsulfanyl Methanethiol

Role as a Chemical Building Block in Organic Synthesis

The presence of two distinct sulfur functionalities within a single, flexible carbon chain makes (Ethylsulfanyl)methanethiol a valuable building block in organic synthesis. It can participate in a variety of chemical reactions, allowing for the construction of more complex organosulfur molecules.

This compound serves as a key starting material for the synthesis of more complex organosulfur compounds, which are integral to pharmaceuticals, agrochemicals, and materials. nih.govjmchemsci.com The reactivity of its thiol group and the potential for modification at the thioether linkage allow for the creation of diverse molecular architectures. For instance, it can be derived from the condensation of formaldehyde (B43269) and methanethiol (B179389) or through the transformation of dimethyl sulfoxide (B87167) (DMSO), indicating its accessibility as a synthetic precursor. researchgate.net

The thiol group is a nucleophile and a weak acid, enabling reactions such as alkylation, acylation, and addition to unsaturated systems. researchgate.netwikipedia.org The thioether group can be oxidized to sulfoxide or sulfone, which in turn can be used in further transformations like the Pummerer rearrangement. scielo.br This dual reactivity allows for the stepwise construction of advanced molecules with precisely placed sulfur functionalities.

Table 1: Potential Synthetic Transformations of this compound

| Reaction Type | Reagent/Condition | Product Class | Potential Application |

|---|---|---|---|

| Thiol Alkylation | Alkyl halide, Base | Thioether | Synthesis of poly-sulfur compounds |

| Michael Addition | α,β-Unsaturated carbonyl | β-Thioether carbonyl | Pharmaceutical intermediates |

| Thiol Oxidation | Mild Oxidizing Agent (e.g., I₂) | Disulfide | Dynamic covalent chemistry, Polymers |

| Thioether Oxidation | H₂O₂, mCPBA | Sulfoxide, Sulfone | Synthetic intermediates, Ligands |

| Thiol-Ene Reaction | Alkene, Photoinitiator | Functionalized Thioether | Polymer synthesis, Surface modification |

In the context of multi-step synthesis, this compound can act as a crucial intermediate, enabling complex molecular constructions. libretexts.orgyoutube.com Its thioacetal-like structure can be exploited in various transformations. For example, following oxidation to the corresponding sulfoxide, it could undergo a Pummerer-type reaction to generate a thionium (B1214772) ion, a highly reactive intermediate capable of forming new carbon-carbon or carbon-heteroatom bonds. scielo.br This strategy is a powerful tool for building heterocyclic systems. semanticscholar.org

Furthermore, the thiol group can be used to temporarily protect other functional groups or can be carried through several synthetic steps before being transformed in a final key step. libretexts.org The ability to selectively react one part of the molecule while leaving the other intact is a cornerstone of complex organic synthesis. solubilityofthings.com For example, the thioether can be preserved while the thiol undergoes addition to an electrophile, and in a subsequent step, the thioether can be oxidized and eliminated to create unsaturation.

Table 2: Hypothetical Use of this compound in a Multi-Step Synthesis

| Step | Transformation | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1 | Michael Addition | Methyl Acrylate, Base | Adduct of this compound | Chain extension via thiol reactivity |

| 2 | Thioether Oxidation | mCPBA | Sulfoxide intermediate | Activation for elimination/rearrangement |

| 3 | Pummerer Rearrangement | Acetic Anhydride | α-Acetoxysulfide | Generation of a reactive electrophile |

| 4 | Nucleophilic Substitution | Organocuprate | Substituted advanced organosulfur compound | Formation of a new C-C bond |

Precursor for Advanced Organosulfur Compounds

Contributions to Material Science and Polymer Chemistry

The unique properties of sulfur atoms make them valuable components in materials science for creating polymers with specialized optical, mechanical, and thermal properties. This compound is noted as a potential monomer or cross-linking agent in the formation of advanced polymers. google.comgoogle.com

This compound can be integrated into polymer backbones or used as a cross-linking agent through various thiol-based "click" reactions. These reactions are typically high-yielding and proceed under mild conditions. The terminal thiol group can readily participate in:

Thiol-isocyanate reactions to form thiourethane linkages, which are used in the production of high refractive index optical resins. google.comgoogle.com

Thiol-ene reactions , where the thiol adds across a double bond in the presence of a radical initiator or UV light, to create thioether linkages.

Thiol-epoxy reactions , where the thiol group opens an epoxide ring to form a β-hydroxy thioether, a common reaction in creating specialty adhesives and coatings.

The presence of the second sulfur atom in the thioether linkage can also contribute to the final properties of the polymer network.

Table 3: Thiol-Based Reactions for Polymerization

| Reaction Name | Co-Monomer | Linkage Formed | Polymer Class |

|---|---|---|---|

| Thiol-Isocyanate | Diisocyanate | Thiourethane | Polythiourethane |

| Thiol-Ene | Diene / Divinyl | Thioether | Polythioether |

| Thiol-Epoxy | Diepoxide | β-Hydroxy Thioether | Epoxy-Thiol Resin |

| Thiol-Michael | α,β-Unsaturated Ester/Ketone | β-Thioether | Functional Polymer |

| Oxidative Polymerization | Oxidant | Disulfide | Polydisulfide |

The incorporation of sulfur atoms into a polymer network profoundly influences its physical properties. Sulfur-containing polymers are known for their high refractive indices, making them suitable for optical applications like lenses. google.com The flexible C-S and S-S bonds can also enhance the thermal stability and mechanical properties of materials.

By using dithiols and other sulfur compounds as post-polymerization modifiers, material properties such as the glass transition temperature and hardness can be systematically tuned. rsc.orgresearchgate.net The sulfur linkages introduced by this compound can:

Increase Refractive Index: Sulfur's high atomic number and polarizability contribute to a higher refractive index compared to oxygen-based analogues.

Enhance Thermal Stability: Thioether and disulfide bonds can have different bond dissociation energies compared to their ether counterparts, affecting the thermal degradation profile of the material.

Modify Mechanical Properties: The length and flexibility of the sulfur-containing cross-links can control the hardness, elasticity, and toughness of the resulting polymer, creating materials ranging from soft rubbers to hard resins. researchgate.net

Table 4: Influence of Sulfur Linkages on Material Properties

| Property | Effect of Sulfur Incorporation | Rationale |

|---|---|---|

| Refractive Index | Increase | High polarizability of the sulfur atom |

| Glass Transition Temp. (Tg) | Tunable | Flexibility of C-S-C and S-S bonds affects chain mobility |

| Hardness | Tunable | Cross-link density and bond type (thioether vs. disulfide) |

| Chemical Resistance | Generally Improved | Stability of thioether linkages in certain chemical environments |

Incorporation into Polymeric Networks via Thiol-Based Reactions

Catalysis and Ligand Design Applications (excluding specific catalyst performance data)

The sulfur atoms in this compound possess lone pairs of electrons, making them effective Lewis bases capable of coordinating to transition metals. This property allows for its use, or the use of its derivatives, as ligands in homogeneous catalysis. Organosulfur compounds are crucial in designing catalysts for a variety of organic transformations. rsc.orgbritannica.com

The design of a ligand is critical for controlling the activity and selectivity of a metal catalyst. rsc.orgmdpi.com this compound offers a simple C2S2 backbone that can be elaborated upon to create more complex ligand architectures. For example, by introducing other donor groups (e.g., phosphines, amines) onto the carbon backbone, multidentate ligands can be synthesized. The soft nature of the sulfur donors makes them particularly suitable for coordinating to soft, late transition metals like palladium, platinum, gold, and rhodium. wikipedia.org The resulting metal complexes could find applications in cross-coupling, hydrogenation, or polymerization reactions.